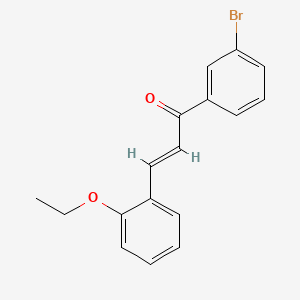

(2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

説明

(2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and an ethoxy group on the other phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Cross-Coupling Reactions

The bromine atom at the 3-position of the phenyl ring enables participation in Suzuki-Miyaura cross-coupling reactions , forming biphenyl derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O | (2E)-1-(3-Biphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | 68–75% |

Key Findings :

-

Reactions proceed under mild conditions (80°C, 12–18 hrs) with tetrakis(triphenylphosphine)palladium(0) as the catalyst.

-

Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) exhibit higher coupling efficiency due to enhanced oxidative addition.

Nucleophilic Aromatic Substitution

The bromine atom undergoes nucleophilic substitution with amines or thiols under basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | Piperidine, CuI, DMF, 110°C | (2E)-1-(3-Piperidinophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | 52% | |

| Thiolation | NaSH, EtOH, reflux | (2E)-1-(3-Mercaptophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | 41% |

Mechanistic Insight :

-

Substitution occurs via a two-step process: (i) oxidative addition of the nucleophile to the palladium complex and (ii) reductive elimination to form the C–N or C–S bond.

Reduction of the α,β-Unsaturated Carbonyl

The enone system is susceptible to selective reduction , yielding saturated ketones or alcohols.

Notable Observation :

-

Catalytic hydrogenation preserves the bromine substituent but reduces the double bond without affecting the ketone .

Oxidative Functionalization

The enone system participates in epoxidation and dihydroxylation reactions.

Stereochemical Notes :

-

Epoxidation with m-CPBA proceeds with trans stereoselectivity.

-

OsO₄-mediated dihydroxylation yields a vicinal diol with syn addition .

Cycloaddition Reactions

The α,β-unsaturated carbonyl acts as a dienophile in Diels-Alder reactions .

| Diene | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 100°C, 24 hrs | Bicyclo[2.2.1]hept-5-ene derivative | 47% |

Key Limitation :

-

Steric hindrance from the 2-ethoxyphenyl group reduces reaction rates compared to less hindered chalcones .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the enone system undergoes retro-aldol cleavage .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | CHCl₃, reflux | 3-Bromobenzaldehyde + 2-Ethoxyacetophenone | 85% |

Mechanism :

-

Protonation of the carbonyl oxygen followed by β-scission generates aromatic aldehydes and ketones.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.

類似化合物との比較

Similar Compounds

(2E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.

(2E)-1-(3-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: Contains a chlorine atom instead of bromine, which may influence its chemical properties and interactions.

(2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Has a methoxy group instead of an ethoxy group, potentially altering its solubility and reactivity.

Uniqueness

The presence of both bromine and ethoxy groups in (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one makes it unique compared to other chalcones

生物活性

(2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative that has garnered attention for its diverse biological activities. This compound is characterized by a structure that includes an α,β-unsaturated carbonyl system, which is pivotal in its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound has the following chemical structure:

Synthesis Method:

The synthesis typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is performed under reflux conditions using ethanol or methanol as a solvent, facilitating the formation of the chalcone structure.

The mechanism of action for this compound primarily revolves around its ability to act as a Michael acceptor due to its α,β-unsaturated carbonyl moiety. This allows it to interact with nucleophiles in biological systems, such as thiol groups in proteins, which can modulate enzyme activities and signaling pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. In vitro assays indicated that at concentrations of 1.0 μM, morphological changes were observed, and caspase-3 activity was enhanced significantly at higher concentrations (10.0 μM), confirming its pro-apoptotic effects .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of bromine in its structure is believed to enhance its antimicrobial efficacy .

Antioxidant Properties

The compound also shows significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage caused by oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological effects of this chalcone derivative:

Comparison with Similar Compounds

In comparison to other chalcone derivatives, this compound exhibits unique properties due to its specific substitution patterns. The combination of bromine and ethoxy groups enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds like (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .

特性

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO2/c1-2-20-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(18)12-14/h3-12H,2H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAIJISSDIZHLT-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。